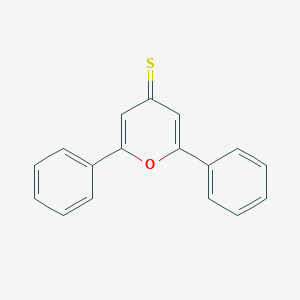
2,6-Diphenylpyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylpyran-4-thione (DPT) is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. DPT is a heterocyclic compound that contains a pyran ring with two phenyl rings attached to it. The compound has been studied extensively for its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,6-Diphenylpyran-4-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2,6-Diphenylpyran-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2,6-Diphenylpyran-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 2,6-Diphenylpyran-4-thione has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. In addition, 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Diphenylpyran-4-thione in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities, which make it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using 2,6-Diphenylpyran-4-thione in lab experiments is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diphenylpyran-4-thione. One area of research is the development of new synthetic methods for 2,6-Diphenylpyran-4-thione. Another area of research is the elucidation of the mechanism of action of 2,6-Diphenylpyran-4-thione. Further studies are needed to determine the specific enzymes and genes that are targeted by 2,6-Diphenylpyran-4-thione. In addition, future research could focus on the development of new derivatives of 2,6-Diphenylpyran-4-thione with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2,6-Diphenylpyran-4-thione is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, the potential toxicity of 2,6-Diphenylpyran-4-thione at high concentrations may limit its use in certain experiments. Future research could focus on the development of new synthetic methods for 2,6-Diphenylpyran-4-thione, elucidation of the mechanism of action, and the development of new derivatives with improved biological activities and reduced toxicity.
Synthesemethoden
2,6-Diphenylpyran-4-thione can be synthesized by the reaction of 2-hydroxyacetophenone with elemental sulfur and phenylboronic acid in the presence of a base. The reaction yields 2,6-Diphenylpyran-4-thione as a yellow crystalline solid with a melting point of 267-269°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylpyran-4-thione has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
CAS-Nummer |
1029-95-4 |
|---|---|
Produktname |
2,6-Diphenylpyran-4-thione |
Molekularformel |
C17H12OS |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



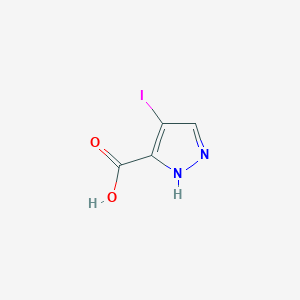
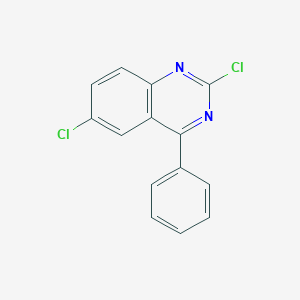
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
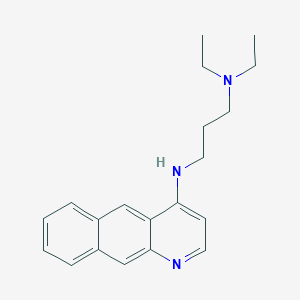
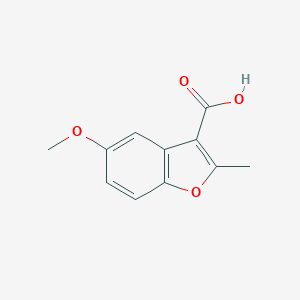
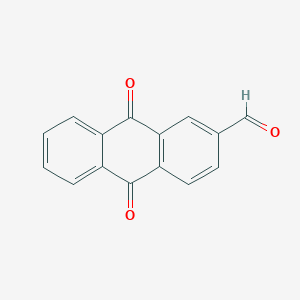
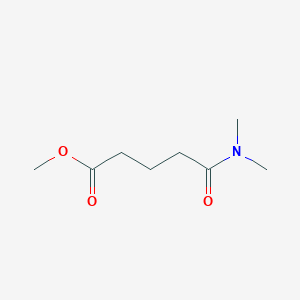
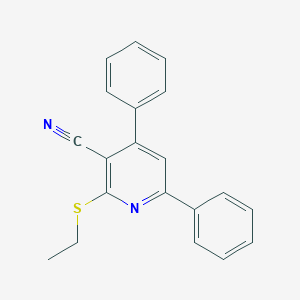
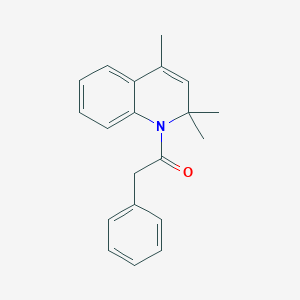
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
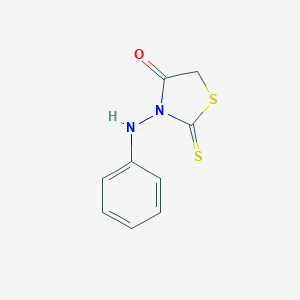
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)